molecular formula C25H27N3O5S B2979513 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203368-61-9

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2979513
CAS RN: 1203368-61-9
M. Wt: 481.57
InChI Key: MHQUGDKZILDULG-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a phenylsulfonyl group and a tetrahydroquinolinyl group. The presence of these groups could suggest that this compound may have potential biological activity, as both urea derivatives and sulfonyl compounds are found in a variety of medicinal drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the urea linkage might be hydrolyzed under acidic or basic conditions, and the phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea and sulfonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Cyclization Enhancements

A synthesis involving 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, closely related to the compound , was achieved through a Pummerer-type cyclization process. The use of boron trifluoride diethyl etherate as an additive significantly enhanced the cyclization, highlighting the potential for Lewis acids to facilitate such reactions by possibly involving a dicationic intermediate, sulfonium-carbenium dication (Saitoh et al., 2001). This approach underscores the utility of specific chemical strategies in the synthesis of complex organic molecules, potentially applicable to the compound of interest.

Metal Organic Cages and Self-Assembly

The self-assembly of tetrahedral metal-organic cages using N,N'-bis(4-aminobenzyl)urea demonstrates the capability of urea derivatives to form complex structures around encapsulated anions, such as sulfate. This process, conducted in aqueous solutions with iron or nickel sulfate, exemplifies the structural versatility and potential application of such compounds in creating intricate molecular architectures (Yi et al., 2012).

Antimicrobial Activities

The exploration of antimicrobial activities in tetrahydropyrimido quinoline derivatives, synthesized from reactions involving similar urea compounds, indicates the potential for such molecules in therapeutic applications. The study of these compounds' reactivity and subsequent biological evaluation reveals their capacity to serve as leads for antimicrobial drug development (Elkholy & Morsy, 2006).

N-Protecting Groups

The use of the 3,4-dimethoxybenzyl group as an N-protecting group in thiazetidine dioxide derivatives showcases the chemical versatility of dimethoxybenzyl-based compounds. This group can be smoothly eliminated, offering a strategic approach for the protection and subsequent deprotection of nitrogen atoms in synthetic chemistry, which could be relevant for the manipulation of the compound (Grunder-Klotz & Ehrhardt, 1991).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Urea derivatives and sulfonyl compounds can have a wide range of biological activities, including enzyme inhibition, receptor modulation, and more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-32-23-13-10-18(15-24(23)33-2)17-26-25(29)27-20-11-12-22-19(16-20)7-6-14-28(22)34(30,31)21-8-4-3-5-9-21/h3-5,8-13,15-16H,6-7,14,17H2,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQUGDKZILDULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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